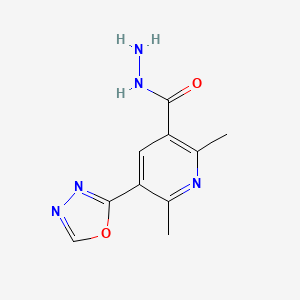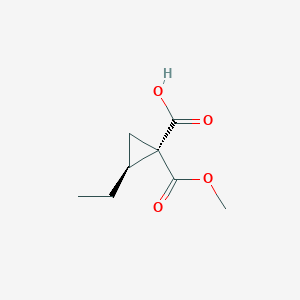
(1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique stereochemistry. This compound contains a three-membered cyclopropane ring substituted with an ethyl group, a methoxycarbonyl group, and a carboxylic acid group. Its molecular formula is C8H12O4, and it has a molecular weight of 172.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere, moderate temperatures, and specific solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The ester and carboxylic acid groups can be reduced to alcohols or other reduced forms.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Carboxylates or oxidized derivatives.
Reduction: Alcohols or reduced forms of the ester and carboxylic acid groups.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
(1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, influencing biochemical pathways. Its stereochemistry plays a crucial role in determining its binding affinity and activity. The pathways involved may include metabolic processes, signal transduction, or other cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid: Similar structure but lacks the ethyl group.
1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene with different functional groups.
(1R,2S)-2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid: Similar structure with a different substituent on the cyclopropane ring .
Uniqueness
(1R,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both an ethyl group and a methoxycarbonyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
(1R,2S)-2-ethyl-1-methoxycarbonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-3-5-4-8(5,6(9)10)7(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)/t5-,8+/m0/s1 |
Clave InChI |
PJSZLFVJKMKLIZ-YLWLKBPMSA-N |
SMILES isomérico |
CC[C@H]1C[C@@]1(C(=O)O)C(=O)OC |
SMILES canónico |
CCC1CC1(C(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)
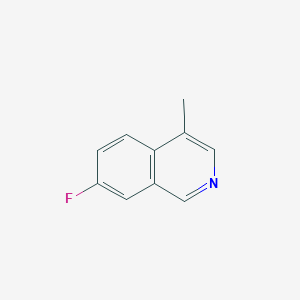
![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)
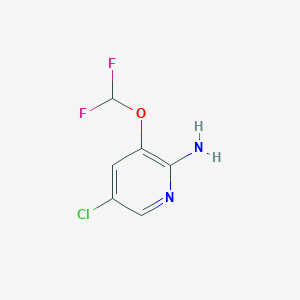

![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)


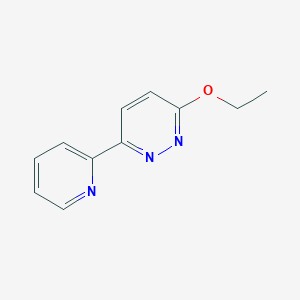
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)

